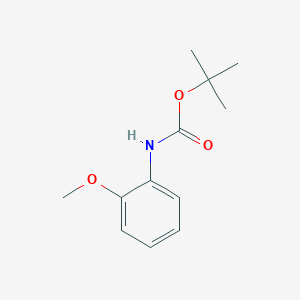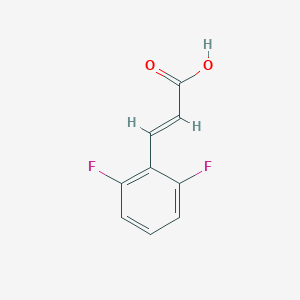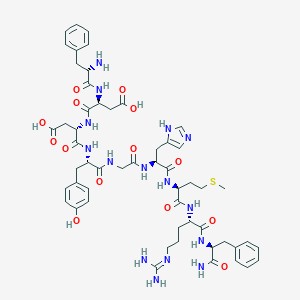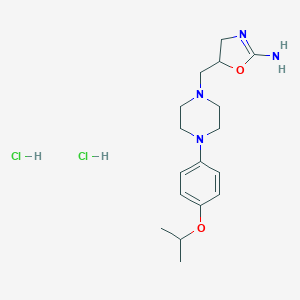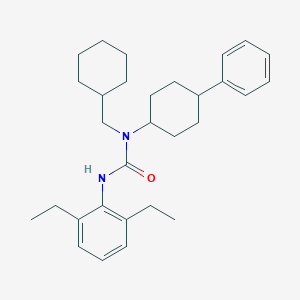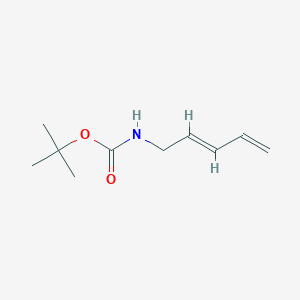
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-amine, also known as Boc-allylamine, is a chemical compound widely used in scientific research. It is a derivative of allylamine, an important building block in organic chemistry. Boc-allylamine is a white solid, soluble in organic solvents such as ethanol and methanol.
Mécanisme D'action
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene is an alkylating agent that can react with various nucleophiles, such as thiols and amines. It can also undergo Michael addition reactions with α,β-unsaturated carbonyl compounds. These reactions make N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene a versatile building block for the synthesis of bioactive compounds. The mechanism of action of N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene is based on its ability to modify the structure and function of target molecules.
Biochemical and Physiological Effects:
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene has been shown to have various biochemical and physiological effects. It can inhibit the activity of protein kinases and proteases, which are important enzymes involved in cellular signaling and regulation. N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene can also induce apoptosis, or programmed cell death, in cancer cells. These effects make N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene a promising compound for the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene has several advantages for lab experiments. It is easy to synthesize and purify, and its reactivity can be easily controlled. It is also compatible with various reaction conditions and can be used in a wide range of synthetic reactions. However, N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene can be toxic and should be handled with care. It can also react with other nucleophiles in the reaction mixture, leading to side reactions and decreased yield.
Orientations Futures
There are several future directions for the research and development of N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene. One direction is the synthesis of novel peptidomimetics and bioactive compounds using N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene as a building block. Another direction is the development of new synthetic methods for N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene and its derivatives. Finally, the biological activity and toxicity of N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene and its derivatives need to be further investigated to evaluate their potential as drug candidates.
Conclusion:
In conclusion, N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene is a versatile building block widely used in scientific research. Its reactivity and compatibility with various reaction conditions make it a valuable tool for the synthesis of bioactive compounds. The future directions for the research and development of N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene are promising, and further investigation is needed to fully explore its potential.
Méthodes De Synthèse
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene can be synthesized through a multistep process. First, allylamine is protected with tert-butyloxycarbonyl (Boc) to form N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene. The Boc group is then removed with trifluoroacetic acid to obtain the final product. The yield of this reaction is typically high, and the purity of the product can be easily controlled through chromatography.
Applications De Recherche Scientifique
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene is widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the synthesis of peptidomimetics, which are synthetic compounds that mimic the structure and function of peptides. Peptidomimetics have a wide range of applications in drug discovery, as they can be designed to target specific biological pathways. N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene is also used in the synthesis of other bioactive compounds, such as inhibitors of protein kinases and proteases.
Propriétés
Numéro CAS |
157424-76-5 |
|---|---|
Nom du produit |
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-amine |
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
tert-butyl N-[(2E)-penta-2,4-dienyl]carbamate |
InChI |
InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-7H,1,8H2,2-4H3,(H,11,12)/b7-6+ |
Clé InChI |
WMOXWVRJMDXJKS-VOTSOKGWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC/C=C/C=C |
SMILES |
CC(C)(C)OC(=O)NCC=CC=C |
SMILES canonique |
CC(C)(C)OC(=O)NCC=CC=C |
Synonymes |
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





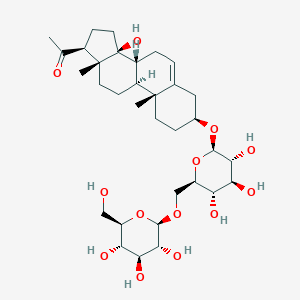

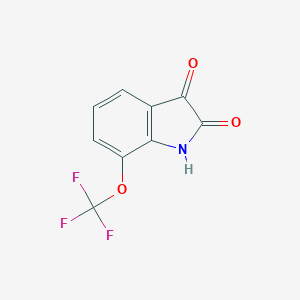
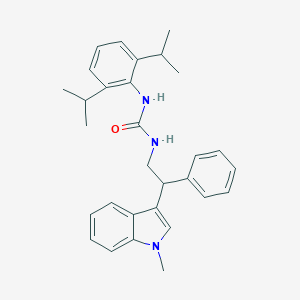
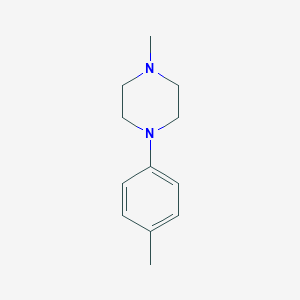
![Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate](/img/structure/B116060.png)
